methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate
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Overview
Description
Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate is a compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound, in particular, has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization. For this specific compound, the starting materials would include a fluorinated phenylhydrazine and an appropriate aldehyde or ketone .
Chemical Reactions Analysis
Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Scientific Research Applications
Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry.
Biology: The compound’s potential biological activities make it a candidate for studying its effects on various biological systems.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to interact with various enzymes and receptors in the body, leading to their biological effects. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate can be compared with other indole derivatives, such as:
Methyl 2-amino-3-(1H-indol-3-yl)propanoate: This compound lacks the fluorine substituent, which may affect its biological activity and chemical reactivity.
Methyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate: The presence of a methoxy group instead of a fluorine atom can lead to different electronic and steric effects, influencing the compound’s properties.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
CAS No. |
260430-94-2 |
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Molecular Formula |
C12H13FN2O2 |
Molecular Weight |
236.24 g/mol |
IUPAC Name |
methyl 2-amino-3-(6-fluoro-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C12H13FN2O2/c1-17-12(16)10(14)4-7-6-15-11-5-8(13)2-3-9(7)11/h2-3,5-6,10,15H,4,14H2,1H3 |
InChI Key |
ZALWIXKRHZLOLN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CNC2=C1C=CC(=C2)F)N |
Origin of Product |
United States |
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